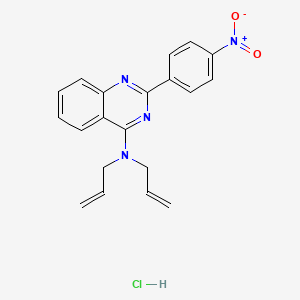
N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDCA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BDCA is a heterocyclic compound that contains a benzodioxine ring system, which is a common structural motif found in many biologically active compounds.
Mécanisme D'action
The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-tumor effects in vitro and in vivo. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-viral effects in vitro. It has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. It is also not very stable, which can make it difficult to store and handle.
Orientations Futures
There are several future directions for the scientific research of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to investigate its potential use in the treatment of cancer. N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapeutic. Another direction is to investigate its potential use in the treatment of viral infections. N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-viral effects in vitro, and further research is needed to determine its potential as an anti-viral agent. Finally, further research is needed to understand the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and to identify potential targets for its therapeutic applications.
In conclusion, N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases. Further research is needed to understand its mechanism of action and to identify potential targets for its therapeutic applications.
Méthodes De Synthèse
N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,2-dimethoxybenzene with benzyl chloride to form 1-benzyl-2,3-dimethoxybenzene. This intermediate is then reacted with potassium tert-butoxide to form 1-benzyl-3-methoxy-4-methylbenzene. The final step involves the reaction of this intermediate with phosgene to form N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
Applications De Recherche Scientifique
N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
Propriétés
IUPAC Name |
N-benzyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(17-10-12-6-2-1-3-7-12)15-11-19-13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGHKOBRKERHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methoxyaniline](/img/structure/B5148287.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5148288.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5148299.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5148314.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5148316.png)
![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5148324.png)
![2,4-dimethoxy-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzenesulfonohydrazide](/img/structure/B5148325.png)
![ethyl 2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5148329.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5148334.png)




![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)